5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide
Beschreibung
5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide is an organic compound with the molecular formula C20H24ClNO3 and a molecular weight of 361.86 g/mol . This compound is characterized by the presence of a chlorophenoxy group, a cyclooctyl group, and a furan ring, making it a unique structure in the realm of organic chemistry.
Eigenschaften
Molekularformel |
C20H24ClNO3 |
|---|---|
Molekulargewicht |
361.9g/mol |
IUPAC-Name |
5-[(2-chlorophenoxy)methyl]-N-cyclooctylfuran-2-carboxamide |
InChI |
InChI=1S/C20H24ClNO3/c21-17-10-6-7-11-18(17)24-14-16-12-13-19(25-16)20(23)22-15-8-4-2-1-3-5-9-15/h6-7,10-13,15H,1-5,8-9,14H2,(H,22,23) |
InChI-Schlüssel |
AWVQIIOIERCXRE-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Kanonische SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with cyclooctylamine and furfural under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorophenoxy group can be reduced to a phenol derivative.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural auxins, leading to uncontrolled growth in plants, which is useful in herbicidal applications . In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar herbicidal properties.
Mecoprop: A phenoxy herbicide with a similar mode of action but different structural features.
Diclofop: An aryloxyphenoxypropionate herbicide with selective activity against grass weeds.
Uniqueness
5-[(2-chlorophenoxy)methyl]-N-cyclooctyl-2-furamide is unique due to its combination of a chlorophenoxy group, a cyclooctyl group, and a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
